ethyl 2-((4-(2-methoxyphenyl)-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate
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Overview
Description
Ethyl 2-((4-(2-methoxyphenyl)-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((4-(2-methoxyphenyl)-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Thioether Group: The thioether group is introduced by reacting the triazole intermediate with an appropriate thiol compound under nucleophilic substitution conditions.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((4-(2-methoxyphenyl)-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Ethyl 2-((4-(2-methoxyphenyl)-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.
Agriculture: The compound may serve as a precursor for the synthesis of agrochemicals such as fungicides and herbicides.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-((4-(2-methoxyphenyl)-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxyphenyl and phenylacetamido groups can enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-((4-(2-chlorophenyl)-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate
- Ethyl 2-((4-(2-methylphenyl)-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate
Uniqueness
Ethyl 2-((4-(2-methoxyphenyl)-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. This makes it a valuable compound for further research and development in various fields.
Properties
IUPAC Name |
ethyl 2-[[4-(2-methoxyphenyl)-5-[[(2-phenylacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-3-30-21(28)15-31-22-25-24-19(26(22)17-11-7-8-12-18(17)29-2)14-23-20(27)13-16-9-5-4-6-10-16/h4-12H,3,13-15H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEJARCNNYSEBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2OC)CNC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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